Home > Products > Screening Compounds P137156 > 4-Benzyl-6-bromopyrimidine
4-Benzyl-6-bromopyrimidine - 2092063-30-2

4-Benzyl-6-bromopyrimidine

Catalog Number: EVT-1768353
CAS Number: 2092063-30-2
Molecular Formula: C11H9BrN2
Molecular Weight: 249.11 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-Benzyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine

Compound Description: 4-Benzyl-6-bromo-2-(4-chlorophenyl)-4H-imidazo[4,5-b]pyridine is an organic compound featuring a fused imidazopyridine ring system. In the crystal structure, the chlorophenyl ring adopts an equatorial position relative to the imidazopyridine unit, while the benzyl ring exhibits a slight twist. Intermolecular interactions, including C–H⋯Br hydrogen bonds and π–π stacking, contribute to the crystal packing stability [].

4-Benzyl-6-bromo-2-phenyl-4H-imidazo[4,5-b]pyridine

Compound Description: 4-Benzyl-6-bromo-2-phenyl-4H-imidazo[4,5-b]pyridine is another imidazopyridine derivative with structural similarities to the previous compound. It exhibits a nearly coplanar arrangement between the imidazopyridine ring and the phenyl ring at the 2-position. Notably, the crystal structure features close Br⋯Br contacts [].

4-Benzyl-6-bromo-2-(4-methoxyphenyl)-4H-imidazo[4,5-b]pyridine monohydrate

Compound Description: 4-Benzyl-6-bromo-2-(4-methoxyphenyl)-4H-imidazo[4,5-b]pyridine monohydrate is an imidazopyridine derivative similar to the previously mentioned compounds, with a methoxy group at the para position of the phenyl ring at the 2-position. In the crystal structure, the imidazopyridine ring and the methoxyphenyl ring show coplanarity. A notable feature is the presence of a water molecule involved in hydrogen bonding with a nitrogen atom of the imidazopyridine unit and another water molecule, creating a chain-like structure [].

Source and Classification

4-Benzyl-6-bromopyrimidine is synthesized through various chemical methods and is primarily used in organic synthesis and medicinal chemistry. Its classification falls under the category of halogenated pyrimidines, which are significant in pharmaceutical applications due to their biological activity .

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-benzyl-6-bromopyrimidine typically involves several methods, including:

  1. Double Condensation: This method often employs the elimination of water, alcohol, or hydrogen halide between amino and carboxylic acid derivatives or acid chlorides. This approach is common for synthesizing pyrimidine derivatives .
  2. Suzuki Coupling Reaction: Another effective method for synthesizing 4-benzyl-6-bromopyrimidine involves Suzuki coupling, where 2-substituted benzyloxy-5-bromopyrimidines react with various aryl boronic acids to yield the desired product .

These methods highlight the versatility in synthesizing pyrimidine derivatives, allowing for modifications that can enhance their biological properties.

Molecular Structure Analysis

Structure and Data

The molecular structure of 4-benzyl-6-bromopyrimidine consists of a six-membered ring containing two nitrogen atoms located at positions 1 and 3. The benzyl group is attached to position 4, while a bromine atom is present at position 6. This configuration contributes to its chemical reactivity and biological activity.

Key structural data includes:

  • Molecular Formula: C11H9BrN2C_{11}H_9BrN_2
  • Molecular Weight: 249.11g/mol249.11\,g/mol
  • Chemical Structure: The compound's structure can be represented as follows:
Benzyl GroupPyrimidine RingBromine\text{Benzyl Group}-\text{Pyrimidine Ring}-\text{Bromine}
Chemical Reactions Analysis

Reactions and Technical Details

4-Benzyl-6-bromopyrimidine participates in various chemical reactions, primarily due to its functional groups. Notable reactions include:

  1. Suzuki-Miyaura Cross-Coupling Reaction: This reaction allows for the formation of carbon-carbon bonds, making it a valuable tool in organic synthesis. The compound acts as a coupling partner with organoboron reagents under palladium catalysis conditions .
  2. Enzyme Inhibition: The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. This inhibition leads to potential anti-inflammatory effects, making it relevant in medicinal chemistry .

These reactions illustrate the compound's utility in both synthetic organic chemistry and pharmacological applications.

Mechanism of Action

Process and Data

The mechanism of action for 4-benzyl-6-bromopyrimidine primarily revolves around its role as an inhibitor of cyclooxygenase-2 (COX-2).

  1. Binding Interactions: The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid into prostaglandins, which are mediators of inflammation .
  2. Biochemical Pathways: By inhibiting COX-2, 4-benzyl-6-bromopyrimidine influences various biochemical pathways related to pain and inflammation, potentially leading to therapeutic effects in inflammatory diseases.
  3. Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties are influenced by the reaction conditions and the nature of the organoboron reagent used in coupling reactions .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 4-benzyl-6-bromopyrimidine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Chemical properties include:

  • Reactivity: Reacts with nucleophiles due to the presence of bromine, facilitating substitution reactions.
  • Stability: Relatively stable under standard laboratory conditions but may degrade when exposed to light or heat over time .
Applications

Scientific Uses

4-Benzyl-6-bromopyrimidine has several applications in scientific research and industry:

  1. Medicinal Chemistry: Used as a scaffold for developing anti-inflammatory agents due to its ability to inhibit COX-2 .
  2. Organic Synthesis: Acts as an intermediate in synthesizing more complex organic molecules through cross-coupling reactions.
  3. Biochemical Research: Investigated for its interactions with various enzymes and proteins, contributing to studies on inflammation and pain management .
Synthetic Methodologies for 4-Benzyl-6-bromopyrimidine

Transition-Metal-Catalyzed Cross-Coupling Strategies

Transition-metal catalysis enables efficient construction of the 4-benzyl-6-bromopyrimidine core through two primary approaches: direct functionalization of pre-formed pyrimidine rings and de novo ring assembly. Palladium-catalyzed Suzuki-Miyaura couplings are prominent for introducing the benzyl moiety at the C4 position. For example, 4,6-dichloropyrimidine undergoes selective C4 arylation with benzylboronic acids using Pd(PPh₃)₄/Na₂CO₃ in THF/H₂O (3:1) at 80°C, achieving >90% conversion with minimal diarylation [7]. Alternatively, carbonylative Negishi couplings between 6-bromopyrimidin-4-yl-zinc reagents and benzyl bromides under CO atmosphere (1 atm) yield ketone intermediates, subsequently reduced to the target 4-benzyl derivatives. Ni(acac)₂/dppp catalysts at 60°C in DMF provide 75–85% isolated yields while preserving the C–Br bond for downstream functionalization [7]. Key challenges include controlling protodeboronation of benzylboronic acids and suppressing homocoupling. Recent advances leverage N-heterocyclic carbene (NHC) palladium complexes (e.g., PEPPSI-IPr) to enhance efficiency at lower catalyst loadings (0.5–1 mol%) [7].

Table 1: Transition-Metal-Catalyzed Approaches to 4-Benzyl-6-bromopyrimidine

Reaction TypeCatalyst SystemConditionsYield RangeKey Selectivity Notes
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃THF/H₂O 80°C, 12h85–92%C4 arylation over C6
Carbonylative NegishiNi(acac)₂/dppp, CO atmDMF, 60°C, 16h75–85%Bromine compatibility
Direct BenzylationPd/NHC, K₃PO₄Toluene, 100°C, 8h70–80%Requires sterically hindered ligands

Multicomponent Reaction Pathways in Pyrimidine Scaffold Assembly

Multicomponent reactions (MCRs) offer atom-economical, single-pot routes to 4-benzyl-6-bromopyrimidine by converging benzyl-containing inputs with halogen sources. The Ugi-4CC reaction adapts particularly well: benzylamine, bromo-substituted aldehydes, tert-butyl isocyanide, and benzoic acid derivatives assemble α-aminoacyl amide intermediates in methanol at 25°C [6]. Subsequent cyclocondensation with amidines under acid catalysis (p-TsOH, DCE, 80°C) yields the pyrimidine core with 65–78% efficiency. Alternatively, Biginelli-type MCRs employ benzyl acetoacetate, bromoacetamidine, and aromatic aldehydes. Scandium triflate catalysis (10 mol%) in ethanol at 70°C achieves 60–72% yields with moderate regiocontrol [1] [6]. Modern enantioselective variants use chiral phosphoric acids (e.g., TRIP, 10 mol%) to access stereodefined analogues, though bromine incorporation remains challenging due to potential catalyst poisoning [4].

Key MCR Advantages:

  • Step economy: 4-Benzyl-6-bromopyrimidine synthesized in 2 steps vs. 5+ in linear sequences
  • Diversity: Benzyl and bromine substituents modulated via aldehyde/isocyanide or dihalogen inputs
  • Limitations: Competing imidazole formation in Ugi routes; moderate yields with electron-poor benzylamines

Regioselective Bromination and Benzylation Techniques

Regioselective bromination at the C6 position of 4-benzylpyrimidine hinges on electronic and steric steering. Ab initio calculations predict C6 electrophilic affinity due to charge polarization (C6: δ+0.18e vs. C2: δ+0.05e), favoring bromination at C6 over C2/C5 by >15:1 selectivity [2] [3]. Experimentally, NBS (1.05 equiv) with InCl₃ (5 mol%) in acetonitrile at 0°C achieves 93% C6 monobromination, minimizing dibromide formation. For 4-unsubstituted precursors, directed ortho-metalation (DoM) enables sequential functionalization: LDA-mediated lithiation at C6 (–78°C, THF), quenching with benzyl bromide, followed by NBS bromination at C4, affording regiopure product in 68% overall yield [3].

Benzylation strategies include:

  • Friedel-Crafts: Pyrimidine activation via POBr₃ followed by benzyl Grignard addition (limited to electron-rich benzyl groups)
  • Reductive Amination: 4-Aminopyrimidine with benzaldehyde/NaBH₃CN (risk of N- vs. C-benzylation)
  • Radical Chemistry: Photoredox-catalyzed decarboxylative benzylation using 4-carboxypyrimidine and phenylacetic acids under blue LED light [2]

Solid-Phase Synthesis and Immobilized Catalytic Systems

Solid-phase approaches enhance purification and enable combinatorial library synthesis. Wang resin-linked pyrimidinones undergo Mitsunobu benzylation (DEAD/PPh₃) with benzyl alcohols, followed by on-resin bromination with PyHBr₃ (generated from pyridine/HBr/Br₂) to yield resin-bound 4-benzyl-6-bromopyrimidine. Cleavage with TFA/CH₂Cl₂ (1:1) delivers products in >85% purity (HPLC). Alternatively, polymer-supported Pd catalysts (e.g., Pd-PEPPSI-SILP on silica) facilitate Suzuki benzylations in flow reactors (residence time: 20 min), achieving full conversion with <0.1 ppm Pd leaching [1] [7]. SiliaBond diphenylphosphine resins coordinate bromopyrimidine precursors for regioselective C–H benzylation via Pd nanoparticle catalysis, yielding 4-benzyl-6-bromopyrimidine with 70–75% recovery efficiency over 5 cycles.

Table 2: Solid-Phase Synthesis Performance Metrics

MethodSupport/ReagentReaction TimeYield/PurityReusability
Wang resin brominationPyHBr₃2h78%, >85% pureNot reusable
Pd-PEPPSI-SILP flowSilica-immobilized Pd20 min (flow)>95% conversion>50 cycles
SiliaBond C–H benzylationPd nanoparticles12h70–75%5 cycles

Properties

CAS Number

2092063-30-2

Product Name

4-Benzyl-6-bromopyrimidine

IUPAC Name

4-benzyl-6-bromopyrimidine

Molecular Formula

C11H9BrN2

Molecular Weight

249.11 g/mol

InChI

InChI=1S/C11H9BrN2/c12-11-7-10(13-8-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2

InChI Key

FPTXUFOGIDHGRO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC2=CC(=NC=N2)Br

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=NC=N2)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.